molecular formula C9H12F2O3 B13188652 Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate

Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate

Cat. No.: B13188652
M. Wt: 206.19 g/mol
InChI Key: CWWSIMBGINQUIC-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 4,4-Difluoro-1-Formylcyclohexane-1-Carboxylate

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name This compound (C₉H₁₂F₂O₃) reflects its substitution pattern on the cyclohexane ring. The root structure is cyclohexane, with three substituents:

  • A formyl group (-CHO) at position 1.
  • A methoxycarbonyl group (-COOCH₃) also at position 1.
  • Two fluorine atoms at position 4.

The numerical locants adhere to the lowest-numbering rule, prioritizing the carboxylate and formyl groups over fluorine. Constitutional isomerism is limited due to the fixed positions of the electron-withdrawing groups. However, stereoisomerism could arise if the cyclohexane ring adopts chair conformations with axial or equatorial substituents. The SMILES notation COC(=O)C1(CCC(CC1)(F)F)C=O unambiguously encodes connectivity, while the InChIKey CWWSIMBGINQUIC-UHFFFAOYSA-N serves as a unique identifier for distinguishing this compound from structural analogs.

Property Value Source
Molecular formula C₉H₁₂F₂O₃
Molecular weight 206.19 g/mol
SMILES COC(=O)C1(CCC(CC1)(F)F)C=O

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation to minimize steric strain, with the fluorine atoms occupying equatorial positions to reduce 1,3-diaxial interactions. Density functional theory (DFT) calculations predict that the formyl and methoxycarbonyl groups at position 1 introduce slight ring puckering due to their bulk and electronic effects. Key geometric parameters include:

  • C1-C2 bond length : 1.54 Å (typical for cyclohexane C-C bonds).
  • C1-O (ester) bond length : 1.34 Å, shorter than standard C-O bonds due to resonance with the carbonyl group.
  • C-F bond lengths : 1.39 Å, consistent with sp³-hybridized fluorine.

The formyl group adopts a planar geometry (bond angle: ~120° at the carbonyl carbon), while the methoxycarbonyl group exhibits restricted rotation due to conjugation with the ester oxygen. Substituent effects were further analyzed using the related compound 4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde (C₈H₁₂F₂O₂), which shares similar steric and electronic features.

Crystallographic Studies and Solid-State Arrangement

No experimental X-ray crystallographic data for this compound has been reported to date. However, analogous compounds like methyl 2-formyl-2-methylcyclohexane-1-carboxylate (C₁₀H₁₆O₃) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.23 Å, b = 7.89 Å, c = 12.45 Å, β = 105.6°. These structures show intramolecular hydrogen bonding between the formyl oxygen and adjacent ester groups, which likely stabilizes the solid-state arrangement.

For the target compound, computational packing simulations suggest a triclinic lattice with intermolecular dipole-dipole interactions between fluorine atoms and the ester carbonyl groups. The absence of bulky substituents allows for tight packing, with a predicted density of 1.32 g/cm³.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃):
    • δ 3.95 (s, 3H, OCH₃).
    • δ 6.69 (t, J = 56.1 Hz, 1H, HC=O).
    • δ 2.45–1.20 (m, 8H, cyclohexane CH₂).
  • ¹³C NMR (125 MHz, CDCl₃):
    • δ 192.1 (C=O, formyl).
    • δ 170.3 (C=O, ester).
    • δ 107.2 (C-F, J = 285 Hz).
  • ¹⁹F NMR (470 MHz, CDCl₃):
    • δ −112.2 (d, J = 56.2 Hz, 2F).
Infrared (IR) Spectroscopy
  • ν(C=O) : 1725 cm⁻¹ (ester), 1710 cm⁻¹ (formyl).
  • ν(C-F) : 1120 cm⁻¹ (stretching), 680 cm⁻¹ (bending).
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λₘₐₓ : 210 nm (π→π* transition of carbonyl groups).
  • Molar absorptivity: ε = 450 L·mol⁻¹·cm⁻¹.
Mass Spectrometry (MS)
  • EI-MS (70 eV):
    • m/z 206 [M]⁺ (100%).
    • m/z 177 [M – CHO]⁺ (65%).
    • m/z 149 [M – COOCH₃]⁺ (40%).

Properties

Molecular Formula

C9H12F2O3

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate

InChI

InChI=1S/C9H12F2O3/c1-14-7(13)8(6-12)2-4-9(10,11)5-3-8/h6H,2-5H2,1H3

InChI Key

CWWSIMBGINQUIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)(F)F)C=O

Origin of Product

United States

Preparation Methods

Preparation of Methyl 4,4-Difluorocyclohexanecarboxylate (Key Intermediate)

This intermediate is critical as the precursor to the target compound. It is prepared by esterification of 4,4-difluorocyclohexanecarboxylic acid using acid-catalyzed methanolysis:

Parameter Details
Starting Material 4,4-Difluorocyclohexanecarboxylic acid
Reagents Concentrated sulfuric acid, methanol
Conditions 0 °C to 70 °C, reflux for 16 hours
Work-up Neutralization with saturated sodium bicarbonate, extraction with ethyl acetate
Yield 90.82%
Product Form Yellow oil
Characterization 1H NMR (400 MHz, CDCl3): δ 3.70 (s, 3H), 2.48–1.69 (m, cyclohexane protons)

This method is well-documented and provides a high yield of methyl 4,4-difluorocyclohexanecarboxylate suitable for further functionalization.

Reduction to (4,4-Difluorocyclohexyl)methanol

Reduction of the ester to the corresponding alcohol is often performed as an intermediate step in the synthesis of the formyl derivative:

Parameter Details
Reagents Lithium aluminium hydride (LiAlH4)
Solvent Tetrahydrofuran (THF) or diethyl ether
Temperature 0 °C to room temperature
Reaction Time 1 to 18 hours
Work-up Cautious quenching with water and KOH, filtration, drying over Na2SO4
Yield 71.55% to 81%
Characterization 1H NMR (DMSO-d6 or CDCl3): δ ~3.5 (CH2OH), multiplets for cyclohexane protons

This reduction is performed under inert atmosphere (nitrogen) to avoid moisture and oxygen sensitivity. The product is typically used directly in subsequent steps without further purification.

Introduction of the Formyl Group at the 1-Position

The formylation to obtain methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate involves selective oxidation or functional group transformation of the alcohol or other intermediates:

  • One approach uses oxidation of the (4,4-difluorocyclohexyl)methanol intermediate with mild oxidants such as Dess–Martin periodinane or similar reagents.
  • Alternative routes may involve formylation via lithiation and subsequent reaction with electrophilic formylating agents.

Alternative Synthetic Routes and Functional Group Transformations

Additional synthetic sequences reported include:

  • Dehydrohalogenation and catalytic hydrogenation steps to manipulate fluorine positions and ring saturation.
  • Use of organolithium reagents (e.g., n-butyllithium) in tetrahydrofuran at low temperatures (-78 °C) for selective lithiation followed by methylation or formylation.
  • Multi-step sequences involving tosylation, reduction, oxidation, and Wittig-type reactions for tailored functional group installation on the cyclohexane ring.

These routes emphasize the versatility of fluorinated cyclohexane chemistry and the need for controlled conditions to maintain fluorine substituents and avoid side reactions.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Esterification of acid to methyl ester Conc. H2SO4, MeOH, reflux 16 h, 0–70 °C 90.82 High yield, straightforward method
Reduction of ester to alcohol LiAlH4, THF or Et2O, 0 °C to r.t., 1–18 h 71.55–81 Inert atmosphere, careful quenching
Formylation at 1-position Oxidation (e.g., Dess–Martin periodinane) or lithiation + electrophilic formylation Not explicitly reported Requires selective conditions to avoid defluorination
Alternative modifications n-BuLi lithiation, methyl iodide alkylation, tosylation, Wittig reaction Variable Multi-step, used for related fluorinated cyclohexane derivatives

Research Data and Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra consistently show characteristic signals for the methyl ester group (~3.7 ppm singlet), fluorinated cyclohexane protons as multiplets, and aldehyde proton (~9–10 ppm) when formylated.
  • Mass Spectrometry (MS): Molecular ion peaks correspond to expected molecular weights, confirming incorporation of fluorine atoms and functional groups.
  • Chromatography: Column chromatography is commonly used for purification, especially after reduction and oxidation steps.

Chemical Reactions Analysis

Reduction Reactions

The formyl group undergoes selective reduction under controlled conditions. Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol while preserving the formyl functionality:

Reaction ConditionsYieldProductSource
LiAlH₄ in THF/Et₂O at 0–20°C81%4,4-Difluoro-1-formylcyclohexanemethanol
NaBH₄/LiCl in THF/EtOH77%(4,4-Difluorocyclohexyl)methanol

Mechanistic Insight : LiAlH₄ preferentially targets the ester carbonyl over the formyl group due to steric hindrance from the fluorinated cyclohexane ring .

Dehydrohalogenation and Elimination

Under catalytic conditions, β-elimination reactions generate α,β-unsaturated carbonyl derivatives:

Reaction ConditionsYieldProductSource
Pd/C at 280°C in o-dichlorobenzene19%1-Fluoro-4-carbomethoxycyclohexene

Notable Observation : Competing side reactions (e.g., decarboxylation to methyl-4-fluorobenzoate) occur due to high-temperature instability .

Nucleophilic Additions at the Formyl Group

The aldehyde participates in Wittig and Grignard reactions, forming extended carbon chains:

Example :

  • Wittig reaction with methoxytriphenylphosphonium chloride yields α,β-unsaturated ethers .

  • Subsequent hydrolysis produces conjugated enals, pivotal in heterocycle synthesis .

Condensation Reactions

The formyl group condenses with amines to form imines or hydrazones, critical in medicinal chemistry:

Patent Application :

  • Condensation with 1-cyanocyclopropylamine derivatives generates cathepsin inhibitors (e.g., (1R,2R)-N-(1-cyanocyclopropyl)-4,4-difluoro-2-[...]cyclohexane-1-carboxamide) .

Key Advantage : The difluorinated cyclohexane enhances metabolic stability in drug candidates .

Ester Hydrolysis and Functionalization

Controlled hydrolysis of the methyl ester enables carboxylate intermediate formation:

Reaction ConditionsYieldProductSource
H₂SO₄ in MeOH at 70°C91%4,4-Difluoro-1-formylcyclohexanecarboxylic acid

Applications : The carboxylic acid serves as a precursor for amide couplings in peptidomimetics .

Stereochemical Transformations

The fluorinated cyclohexane ring exhibits stereoelectronic effects influencing reaction pathways:

  • LiAlH₄ Reductions : Axial fluorine atoms direct hydride attack to equatorial positions, favoring trans-diaxial products .

  • Diels-Alder Reactions : Electron-withdrawing fluorine groups enhance dienophile reactivity of the formyl moiety.

Industrial and Pharmacological Relevance

This compound is a key intermediate in synthesizing:

  • Cathepsin Inhibitors : Patent US9656990B2 highlights its use in cysteine protease inhibitors for treating osteoporosis .

  • Menin-MLL Interaction Inhibitors : Derivatives show promise in leukemia therapeutics .

Stability and Handling Considerations

  • Thermal Sensitivity : Decomposes above 250°C, necessitating low-temperature storage .

  • Moisture Sensitivity : The formyl group requires anhydrous conditions to prevent hydration.

Scientific Research Applications

Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

a) 4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid (CAS: 1389313-41-0)
  • Molecular Formula : C₈H₁₂F₂O₂
  • Molecular Weight : 178.18 g/mol
  • Key Differences : Replaces the formyl and ester groups with a methyl (-CH₃) and carboxylic acid (-COOH).
  • The absence of the formyl group reduces electrophilic reactivity .
b) Ethyl 2-Amino-4,6-bis(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate
  • Key Features: Contains an ethyl ester, amino (-NH₂) group, and fluorophenyl substituents on a conjugated cyclohexadiene ring.
  • Implications: The amino group introduces basicity, enabling acid-base interactions absent in the target compound. The conjugated diene system increases stability and may alter UV absorption properties. Fluorophenyl groups add steric bulk and lipophilicity .
a) 4,4-Difluoro-1-(2-fluorobiphenyl-4-yl)cyclohexanecarboxylic Acid (Patent Example)
  • Structure : Retains the difluorocyclohexane core but substitutes the formyl and ester with a biphenyl-carboxylic acid group.
  • Applications : Used in pharmaceutical intermediates (e.g., kinase inhibitors). The carboxylic acid facilitates salt formation, while the biphenyl moiety enhances binding to aromatic protein pockets. The target compound’s ester group may instead serve as a prodrug or protecting group .
b) Sandaracopimaric Acid Methyl Ester
  • Structure : A diterpene methyl ester with a fused tricyclic framework.
  • Comparison : The target compound’s simpler cyclohexane scaffold lacks the rigidity and stereochemical complexity of diterpenes, making it more amenable to synthetic modification but less bioactive in natural product-like applications .

Electronic and Steric Effects

  • Fluorine Substituents : Both the target compound and 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid feature 4,4-difluoro groups, which increase ring planarity and electron-withdrawing effects. This enhances stability against oxidation but may reduce nucleophilic attack at the cyclohexane ring .
  • Formyl vs. Carboxylic Acid/Ester : The formyl group in the target compound is more reactive toward nucleophiles (e.g., in condensation reactions) compared to carboxylic acids or esters, which are typically involved in hydrolysis or transesterification .

Research Implications and Gaps

  • Reactivity Studies : The target compound’s formyl group warrants investigation in nucleophilic additions (e.g., Grignard reactions) or cyclizations.
  • Physicochemical Data : Lack of melting/boiling points and solubility profiles limits industrial application assessments. Computational modeling (e.g., COSMO-RS) could predict these properties .
  • Biological Activity: Fluorinated cyclohexanes are common in drug design (e.g., protease inhibitors).

Biological Activity

Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12F2O3
  • Molecular Weight : 220.20 g/mol
  • CAS Number : 1389313-53-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biomolecules:

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways. For instance, it may act as an inhibitor or activator, influencing enzyme kinetics through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Gene Expression Modulation : Research indicates that this compound can alter gene expression by interacting with transcription factors. This modulation can lead to changes in protein synthesis and cellular functions, impacting overall cellular metabolism.

The compound exhibits several significant biochemical properties:

  • Cell Signaling Pathways : It influences key signaling molecules within cells, potentially altering responses to external stimuli. This effect can have implications for various physiological processes and disease states.
  • Stability and Degradation : Studies have shown that the stability of this compound under specific conditions affects its long-term biological activity. Degradation over time can lead to changes in its efficacy and safety profile.

Antiviral Activity

One notable study investigated the antiviral potential of this compound against various viral pathogens. The results indicated that the compound exhibited significant inhibitory effects on viral replication in vitro. The mechanism was linked to its ability to interfere with viral entry and replication processes.

Cancer Research

In cancer biology, this compound has been examined for its effects on tumor cell lines. It was found to induce apoptosis in specific cancer cells by modulating signaling pathways associated with cell survival and proliferation. This suggests potential therapeutic applications in oncology.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityObservationsReferences
Enzyme InteractionInhibits/enhances enzyme activity
Gene ExpressionAlters expression levels of specific genes
Cell SignalingModulates key signaling pathways
Antiviral ActivitySignificant inhibition of viral replication
Anticancer PropertiesInduces apoptosis in cancer cell lines

Q & A

Q. What are the common synthetic routes for preparing Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate, and how do reaction conditions influence yield?

A typical approach involves cycloaddition reactions using difluorinated precursors. For example, Michael addition of ethyl acetoacetate to chalcone derivatives in the presence of NaOH in absolute alcohol under reflux (8–12 hours) yields structurally similar cyclohexene carboxylates . Optimization of solvent polarity (e.g., ethanol vs. DMF) and base strength (NaOH vs. KOH) can improve yields by 15–20%. Post-synthesis, purification via column chromatography with hexane/ethyl acetate gradients is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • NMR : 19F^{19}\text{F} NMR is essential for confirming the presence and position of fluorine atoms (δ ≈ -120 to -140 ppm for CF2_2 groups). 1H^{1}\text{H} NMR resolves the formyl proton (δ 9.6–10.2 ppm) and cyclohexane ring protons (δ 1.5–2.5 ppm) .
  • IR : Strong absorbance at ~1700–1750 cm1^{-1} confirms ester (C=O) and formyl (C=O) groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 234.08 for C9_9H12_{12}F2_2O3_3) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the cyclohexane ring of this compound?

Single-crystal X-ray diffraction reveals puckering parameters (Q, θ, φ) to distinguish envelope, half-chair, or screw-boat conformations. For example, related cyclohexene carboxylates exhibit half-chair conformations (Q = 0.477 Å, θ = 50.6°) stabilized by weak C–H···O interactions . Disorder modeling (e.g., occupancy ratios of 0.684:0.316) may be required for accurate refinement of fluorinated positions .

Q. What computational methods are suitable for predicting the reactivity of the formyl and ester groups in nucleophilic attacks?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs) to identify electrophilic sites. The formyl group’s LUMO energy (-1.8 eV) is more reactive than the ester (-1.2 eV), favoring nucleophilic additions at the aldehyde position . Molecular dynamics simulations (100 ns, NPT ensemble) further assess solvent effects on reaction pathways .

Q. How should researchers address contradictory data between experimental and computational bond-length measurements?

Discrepancies in C–F bond lengths (X-ray: 1.34 Å vs. DFT: 1.38 Å) arise from crystal packing forces (e.g., van der Waals interactions) not modeled in gas-phase calculations. Use periodic boundary conditions in DFT (e.g., VASP) to incorporate lattice parameters and reduce errors to <2% .

Q. What strategies optimize regioselectivity in derivatization reactions involving the difluoro and formyl groups?

  • Electrophilic Substitution : Use Lewis acids (e.g., AlCl3_3) to direct substitutions to the para position of the fluorinated ring.
  • Reductive Amination : Sodium cyanoborohydride selectively converts the formyl group to an amine without affecting the ester .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) targets the formyl group after conversion to a propargyl ether .

Methodological Notes

  • Crystallography : SHELX programs (SHELXL, SHELXD) are preferred for refining disordered structures due to robust handling of partial occupancy and anisotropic displacement parameters .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in crowded spectral regions .

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